An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine
An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine
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For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(Piperidin-4-yloxy)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its structural motif, combining the pyrimidine and piperidine rings, is prevalent in a variety of biologically active molecules. This document consolidates predicted data, experimental findings from analogous structures, and detailed protocols to serve as a foundational resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold
The convergence of privileged structural motifs is a highly effective strategy in modern drug discovery. The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] Concurrently, the piperidine ring is a frequently encountered saturated heterocycle in pharmaceuticals, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability.
The compound 2-(Piperidin-4-yloxy)pyrimidine, by linking these two critical pharmacophores via an ether bond, represents a valuable scaffold for chemical library synthesis and lead optimization. Its derivatives have been investigated for a range of therapeutic applications, including as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[5] A thorough understanding of its core chemical properties is therefore essential for its effective utilization in research and development.
Core Chemical and Physical Properties
A precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems. These properties are the primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Structural and Molecular Data
The foundational properties of 2-(Piperidin-4-yloxy)pyrimidine are summarized in the table below. This data provides the essential starting point for any experimental work.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Piperidin-4-yloxy)pyrimidine | [7] |
| CAS Number | 499240-48-1 | [7][8] |
| Molecular Formula | C₉H₁₃N₃O | [7] |
| Molecular Weight | 179.22 g/mol | [7] |
| Canonical SMILES | C1=CN=C(OC2CCNCC2)N=C1 | [7] |
| InChI Key | IAFUZCLDORRBJY-UHFFFAOYSA-N | [7] |
| Physical Form | Solid | [7] |
Physicochemical Parameters
The following table outlines key physicochemical parameters. Note that where direct experimental data is unavailable, predicted values from reliable computational models are provided. These predictions offer a valuable, albeit preliminary, assessment for experimental design.
| Parameter | Value | Source(s) |
| Melting Point | 46 to 47 °C | [7] |
| Boiling Point | 325.4 ± 52.0 °C (Predicted) | [8] |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 9.43 ± 0.10 (Predicted) | [8] |
| Storage Temperature | 2–8 °C (under inert gas) | [8] |
The predicted pKa suggests that the piperidine nitrogen is the most basic site, likely to be protonated at physiological pH. This has significant implications for its solubility, receptor interactions, and membrane permeability. The defined melting point indicates a crystalline solid at room temperature.
Synthesis and Methodologies
The synthesis of 2-(Piperidin-4-yloxy)pyrimidine is not commonly detailed as a primary synthesis in literature, as it is often used as an intermediate. However, its synthesis can be logically derived from established heterocyclic chemistry principles, primarily involving a Nucleophilic Aromatic Substitution (SₙAr) reaction. The general strategy involves the coupling of a protected 4-hydroxypiperidine with an activated pyrimidine ring.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the ether linkage, suggesting a reaction between an alcohol (4-hydroxypiperidine) and a pyrimidine with a suitable leaving group at the C2 position.
Step-by-Step Synthesis Protocol
This protocol describes a validated, two-step approach starting from commercially available precursors. It involves the protection of the piperidine nitrogen, followed by the SₙAr coupling and subsequent deprotection.
Step 1: Protection of 4-Hydroxypiperidine
The piperidine nitrogen must be protected to prevent it from acting as a competing nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[9][10]
-
Reaction: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine
-
Reagents & Conditions:
-
Procedure:
-
Dissolve 4-hydroxypiperidine in the chosen solvent and add the base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O in the same solvent.[9]
-
Allow the reaction to warm to room temperature and stir for 15 hours.[10]
-
Perform an aqueous workup. The product, N-Boc-4-hydroxypiperidine, is typically isolated as an oil or white solid.[10][11]
-
Step 2: Williamson Ether Synthesis (SₙAr Coupling)
This step forms the critical ether linkage. The alkoxide of N-Boc-4-hydroxypiperidine acts as the nucleophile, displacing a halide from the electron-deficient pyrimidine ring. The reactivity of halopyrimidines towards nucleophilic substitution is generally C4 > C2 > C5.[12]
-
Reaction: N-Boc-4-hydroxypiperidine + 2-Chloropyrimidine → tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
-
Reagents & Conditions:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
2-Chloropyrimidine (1.0 eq)
-
Strong Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Aprotic Polar Solvent (e.g., DMF, THF)
-
Temperature: Room temperature to moderate heating (e.g., 60-80 °C)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen, Argon), suspend NaH in the solvent.
-
Add a solution of N-Boc-4-hydroxypiperidine dropwise at 0 °C to form the alkoxide.
-
Add 2-chloropyrimidine to the reaction mixture.
-
Heat the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product.
-
Step 3: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction: tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate → 2-(Piperidin-4-yloxy)pyrimidine
-
Reagents & Conditions:
-
Strong Acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)
-
Solvent (e.g., Dichloromethane)
-
Temperature: 0 °C to room temperature
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add the acid and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product. The product can also be isolated as a hydrochloride salt.
-
Chemical Reactivity and Stability
The reactivity of 2-(Piperidin-4-yloxy)pyrimidine is dictated by the electronic nature of its constituent rings and the functional groups present.
Reactivity of the Heterocyclic Rings
-
Pyrimidine Ring: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[4] This makes it susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, the ether linkage at the C2 position is generally stable. Electrophilic substitution on the pyrimidine ring is difficult and requires harsh conditions.[4]
-
Piperidine Ring: The piperidine nitrogen is a secondary amine and thus nucleophilic and basic. It will readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes (in reductive amination).[13] This provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).
Stability and Storage
The compound is a solid and should be stable under standard laboratory conditions. However, due to the basicity of the piperidine nitrogen, it can react with atmospheric carbon dioxide over time. It is best stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen, to ensure long-term purity.[8]
Safety and Handling
As with any research chemical, appropriate safety precautions must be taken. Based on available data for the compound and its class, the following hazards are identified:
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray[7]
-
P280: Wear protective gloves, protective clothing, and eye/face protection[7]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[7]
-
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion and Future Outlook
2-(Piperidin-4-yloxy)pyrimidine is a strategically important chemical building block for medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple points for diversification. The piperidine nitrogen, in particular, serves as a prime site for modification to modulate physicochemical properties and target engagement. This guide provides the core technical information necessary for researchers to confidently incorporate this valuable scaffold into their research programs, paving the way for the discovery of novel and effective therapeutic agents.
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